tert-Butyl (3aS,6aR)-hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate tert-Butyl (3aS,6aR)-hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17888136
InChI: InChI=1S/C12H21NO2/c1-11(2,3)15-10(14)12-6-4-5-9(12)7-13-8-12/h9,13H,4-8H2,1-3H3/t9-,12+/m0/s1
SMILES:
Molecular Formula: C12H21NO2
Molecular Weight: 211.30 g/mol

tert-Butyl (3aS,6aR)-hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate

CAS No.:

Cat. No.: VC17888136

Molecular Formula: C12H21NO2

Molecular Weight: 211.30 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (3aS,6aR)-hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate -

Specification

Molecular Formula C12H21NO2
Molecular Weight 211.30 g/mol
IUPAC Name tert-butyl (3aS,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxylate
Standard InChI InChI=1S/C12H21NO2/c1-11(2,3)15-10(14)12-6-4-5-9(12)7-13-8-12/h9,13H,4-8H2,1-3H3/t9-,12+/m0/s1
Standard InChI Key ZOMNYTOUFQZSDZ-JOYOIKCWSA-N
Isomeric SMILES CC(C)(C)OC(=O)[C@@]12CCC[C@H]1CNC2
Canonical SMILES CC(C)(C)OC(=O)C12CCCC1CNC2

Introduction

Chemical Identity and Structural Features

The compound tert-butyl (3aS,6aR)-hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate features a bicyclic framework consisting of a cyclopentane ring fused to a pyrrolidine ring. The stereochemistry at the 3a and 6a positions is critical, with the (3aS,6aR) configuration imposing a specific three-dimensional orientation that influences its reactivity and biological interactions.

Molecular Formula and Weight

  • Molecular Formula: C12H21NO2\text{C}_{12}\text{H}_{21}\text{NO}_{2}

  • Molecular Weight: 211.305 g/mol.

Stereochemical Configuration

The compound exists as a single enantiomer, distinguishing it from racemic mixtures commonly encountered in synthetic intermediates. The (3aS,6aR) configuration is confirmed via X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy in related derivatives .

Spectroscopic Identifiers

  • SMILES: CC(C)(C)OC(=O)C12CCCC1CNC2\text{CC(C)(C)OC(=O)C12CCCC1CNC2}

  • InChIKey: ZOMNYTOUFQZSDZ-CABZTGNLSA-N\text{ZOMNYTOUFQZSDZ-CABZTGNLSA-N}

  • CAS Registry: 2089245-46-3 (for the racemic form).

Synthesis and Manufacturing

Synthetic Routes

The synthesis of tert-butyl (3aS,6aR)-hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate typically involves multi-step processes:

  • Cyclization: Formation of the bicyclic core via intramolecular aldol condensation or ring-closing metathesis.

  • Boc Protection: Introduction of the tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .

  • Chiral Resolution: Enantiomeric separation via chiral chromatography or asymmetric catalysis to isolate the (3aS,6aR) configuration .

Key Reaction Conditions

  • Temperature: 0–25°C for Boc protection to minimize side reactions.

  • Catalysts: Palladium-based catalysts for stereoselective cyclization .

Pharmaceutical and Synthetic Applications

Drug Discovery

The compound’s rigid bicyclic structure mimics natural alkaloids, making it a scaffold for designing:

  • Protease Inhibitors: Its ability to occupy enzyme active sites is leveraged in antiviral drug candidates.

  • GPCR Modulators: Structural analogs show affinity for G-protein-coupled receptors involved in neurological disorders .

Synthetic Intermediates

  • Cross-Coupling Reactions: The Boc group facilitates Suzuki-Miyaura couplings for introducing aryl or heteroaryl substituents .

  • Peptide Mimetics: Incorporation into peptidomimetics enhances metabolic stability compared to linear peptides.

Physicochemical Properties

PropertyValue/DescriptionSource
Boiling Point378.2 ± 52.0 °C (predicted)
Density1.08 ± 0.1 g/cm³ (predicted)
SolubilityLow in water; soluble in DMSO, DMF
pKa-0.63 ± 0.40 (predicted)

Biological Activity and Computational Insights

Predicted Interactions

Molecular docking studies suggest high affinity for:

  • Serotonin Receptors: 5-HT2A\text{5-HT}_{2A} and 5-HT1B\text{5-HT}_{1B} subtypes due to hydrophobic pocket complementarity.

  • HIV-1 Protease: Hydrogen bonding with catalytic aspartate residues .

In Vitro Studies

While empirical data for this specific enantiomer is limited, analogs demonstrate:

  • IC50_{50} Values: 10–50 nM against viral proteases.

  • Selectivity: >100-fold selectivity over related enzymes .

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